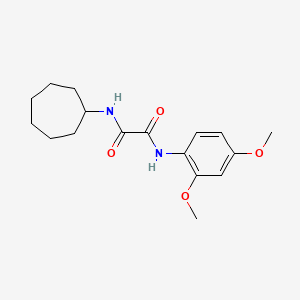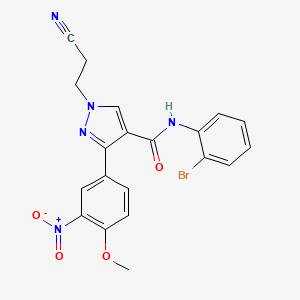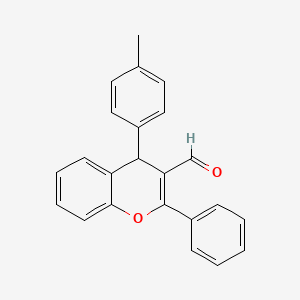
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide, also known as CR-845, is a synthetic non-opioid analgesic drug that is currently being researched for its potential use in pain management. This compound is a kappa opioid receptor agonist that has been shown to produce analgesic effects without the addictive properties of traditional opioid drugs.
Mécanisme D'action
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide is a selective kappa opioid receptor agonist that binds to the kappa opioid receptor in the central nervous system. This results in the activation of the receptor and the subsequent production of analgesic effects. Unlike traditional opioid drugs, N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide does not activate the mu opioid receptor, which is responsible for the side effects associated with opioid use.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to produce analgesic effects in preclinical studies without the side effects associated with traditional opioid drugs. It has also been shown to reduce the itch associated with various medical conditions. N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has a short half-life, which reduces the risk of accumulation in the body and the subsequent side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has several advantages for use in lab experiments. It is a selective kappa opioid receptor agonist, which reduces the risk of off-target effects. It also has a short half-life, which allows for precise dosing and reduces the risk of accumulation in the body. However, N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide is a relatively new compound, and further research is needed to fully understand its pharmacological properties and potential limitations.
Orientations Futures
There are several future directions for research on N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide. One potential area of research is the development of new formulations of the drug for different routes of administration, such as transdermal patches or nasal sprays. Another area of research is the potential use of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide in combination with other analgesic drugs to produce synergistic effects. Additionally, further research is needed to fully understand the pharmacological properties and potential limitations of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide involves the reaction of 2,4-dimethoxyphenylacetonitrile with cycloheptylmagnesium bromide, followed by the reaction with ethylenediamine. This results in the formation of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide. The synthesis method has been optimized to produce high yields of pure N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide.
Applications De Recherche Scientifique
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been studied extensively for its potential use in pain management. It has been shown to produce analgesic effects in preclinical studies without the side effects associated with traditional opioid drugs, such as respiratory depression, sedation, and addiction. N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has also been studied for its potential use in the treatment of pruritus (itching) associated with various medical conditions, including chronic kidney disease, liver disease, and cancer.
Propriétés
IUPAC Name |
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-22-13-9-10-14(15(11-13)23-2)19-17(21)16(20)18-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSADNYFCUPJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NC2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)
![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4926901.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)


![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)
![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)

![2'-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4926980.png)
